2-Methyloctan-1-ol
Overview
Description
It has a chemical formula of C9H20O and a molecular weight of 144.3 g/mol. This compound is characterized by its colorless, oily liquid form and is known for its use in various industrial and research applications.
Biochemical Analysis
Biochemical Properties
The role of 2-Methyloctan-1-ol in biochemical reactions is not well-documented in the literature. Alcohols like this compound are known to participate in various biochemical reactions, often acting as solvents or reactants. They can interact with a variety of enzymes, proteins, and other biomolecules, influencing the course of biochemical reactions .
Cellular Effects
Alcohols can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Alcohols can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyloctan-1-ol can be synthesized through several methods. One common method involves the regioselective preparation of primary alcohols via tandem hydroformylation/hydrogenation of terminal alkenes . This process typically involves the use of catalysts such as rhodium complexes and specific reaction conditions, including high pressure and temperature.
Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of 2-Methyloctanal using hydrogen in the presence of a metal catalyst such as palladium or platinum. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Methyloctanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-Methyloctane using strong reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 2-Methyloctanoic acid.
Reduction: 2-Methyloctane.
Substitution: 2-Methyloctyl chloride.
Scientific Research Applications
2-Methyloctan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is utilized in the study of lipid metabolism and as a model compound for studying the behavior of fatty alcohols in biological systems.
Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: this compound is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Methyloctan-1-ol involves its interaction with lipid membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active pharmaceutical ingredients across cell membranes .
Comparison with Similar Compounds
1-Octanol: A primary alcohol with a similar structure but without the methyl substitution at the second carbon.
2-Methyl-1-heptanol: A shorter chain alcohol with a similar methyl substitution pattern.
Uniqueness: 2-Methyloctan-1-ol is unique due to its specific chain length and methyl substitution, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific solubility and reactivity characteristics .
Properties
IUPAC Name |
2-methyloctan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-4-5-6-7-9(2)8-10/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVGCQGTEINVOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862425 | |
Record name | 2-Methyloctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
818-81-5 | |
Record name | 2-Methyloctanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=818-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyloctanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyloctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyloctan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLOCTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FT7336DZ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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